molecular formula C13H18ClN3O2 B12236516 4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride

4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride

Cat. No.: B12236516
M. Wt: 283.75 g/mol
InChI Key: MZWOLQYYMSMCPD-UHFFFAOYSA-N
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Description

4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as p38MAPK, which plays a role in inflammatory responses . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol is unique due to the presence of both the methoxyphenol and dimethylpyrazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

4-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C13H17N3O2.ClH/c1-9-11(8-16(2)15-9)14-7-10-4-5-12(17)13(6-10)18-3;/h4-6,8,14,17H,7H2,1-3H3;1H

InChI Key

MZWOLQYYMSMCPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=C(C=C2)O)OC)C.Cl

Origin of Product

United States

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